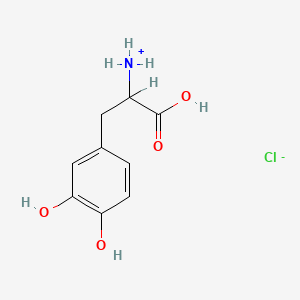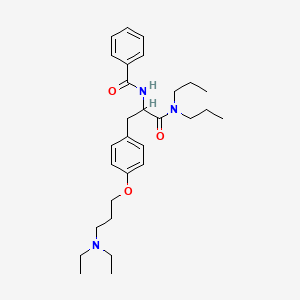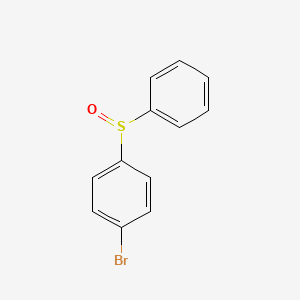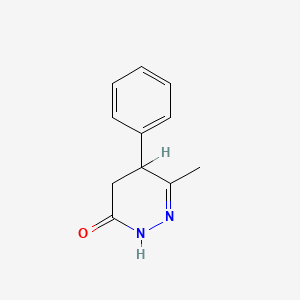
Ethyl 2,3-pentadienoate
説明
Ethyl 2,3-pentadienoate is a chemical compound that is commonly used in scientific research. It is also known as ethyl 2,3-pentadienoic acid or ethyl acetylenedicarboxylate. This compound has a variety of applications in the field of chemistry and biochemistry.
科学的研究の応用
Organic Synthesis
Ethyl 2,3-pentadienoate serves as a versatile building block in organic synthesis. It is particularly useful in [3 + 2] cycloaddition reactions , which are pivotal for constructing five-membered rings—a common structural motif in many organic compounds. This reactivity can be harnessed to synthesize complex molecules for pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, Ethyl 2,3-pentadienoate’s reactivity is exploited to create novel drug candidates . Its ability to undergo various chemical transformations allows researchers to develop new compounds with potential therapeutic effects .
Agriculture
The compound finds applications in agriculture, particularly in the synthesis of agrochemicals . Its chemical properties enable the creation of pesticides and herbicides that are more effective and potentially less harmful to the environment .
Materials Science
Ethyl 2,3-pentadienoate is used in materials science for the development of new polymers and plastics . Its incorporation into polymer chains can result in materials with unique properties, such as enhanced flexibility or strength .
Environmental Science
In environmental science, Ethyl 2,3-pentadienoate can be used to synthesize compounds that help in pollution remediation . For example, it can be a precursor for agents that neutralize toxic substances or aid in bioremediation processes .
Energy Production
Ethyl 2,3-pentadienoate may play a role in energy production, particularly in the synthesis of biofuels . Its chemical structure could be utilized to create more efficient fuel alternatives that are both sustainable and environmentally friendly .
特性
InChI |
InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h3,6H,4H2,1-2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEKOPSQLCPNGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336421 | |
| Record name | Ethyl 2,3-pentadienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,3-pentadienoate | |
CAS RN |
74268-51-2 | |
| Record name | Ethyl 2,3-pentadienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 74268-51-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical reactions ethyl 2,3-pentadienoate undergoes due to its structure?
A1: Ethyl 2,3-pentadienoate, an allene, demonstrates diverse reactivity. It participates in [3+2] cycloaddition reactions with osmium hydrido alkenylcarbene complexes []. This reaction can lead to the formation of annulated products depending on the substitution pattern of the allene. Furthermore, it can undergo [2+4] cycloadditions with dienes like tropone, resulting in the formation of bridged bicyclic compounds []. Additionally, it has been shown to participate in aza-Baylis-Hillman reactions with N-tosylated aldimines in the presence of Lewis base catalysts []. Interestingly, this reaction can lead to "abnormal" products, highlighting the unique reactivity of this allene in the presence of Lewis bases.
Q2: Can you provide an example of a regioselective reaction involving ethyl 2,3-pentadienoate?
A2: Ethyl 2,3-pentadienoate displays regioselectivity in its reaction with pyridinium dicyanomethylides []. This 1,3-dipolar cycloaddition reaction yields ethyl 3-cyano-2-ethylindolizine-1-carboxylates as the major product. This regioselectivity is likely driven by electronic factors and steric hindrance within the transition state of the cycloaddition process.
Q3: Are there any unique byproducts observed in reactions with ethyl 2,3-pentadienoate?
A3: In the reaction with pyridinium dicyanomethylides, alongside the expected indolizine products, novel tricyclic compounds were observed []. The formation of these tricyclic structures suggests the possibility of a multistep reaction mechanism involving rearrangements or further cyclization events following the initial 1,3-dipolar cycloaddition.
Q4: How is ethyl 2,3-pentadienoate synthesized?
A4: A common synthesis route involves the reaction of ethyl (triphenylphosphoranylidene)acetate with acid chlorides []. This reaction, a type of Wittig-Horner reaction, proceeds through a phosphorus-stabilized carbanion intermediate, eventually yielding the desired allene.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-Nitrophenyl)hydrazinylidene]propanedinitrile](/img/structure/B1616296.png)





![2-Hydrazinyl-1-isopentyl-1H-benzo[d]imidazole](/img/structure/B1616308.png)





